1-(fluoromethoxy)-3-iodobenzene
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Overview
Description
1-(Fluoromethoxy)-3-iodobenzene is an organic compound characterized by the presence of a fluoromethoxy group and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Fluoromethoxy)-3-iodobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-iodophenol with fluoromethyl ether. The reaction typically requires a base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethoxy)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. Conditions typically involve polar aprotic solvents and moderate to high temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding anilines, while coupling reactions produce biaryl compounds.
Scientific Research Applications
1-(Fluoromethoxy)-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(fluoromethoxy)-3-iodobenzene exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- 1-(Fluoromethoxy)-4-iodobenzene
- 1-(Fluoromethoxy)-2-iodobenzene
- 2-(Fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene
Comparison: 1-(Fluoromethoxy)-3-iodobenzene is unique due to the specific positioning of the fluoromethoxy and iodine groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different electronic and steric properties, affecting its suitability for various applications.
Properties
IUPAC Name |
1-(fluoromethoxy)-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOZFBQFDOKRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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